tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate
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Overview
Description
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethyl-substituted piperidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. The hydroxymethyl group is introduced through a hydroxymethylation reaction, and the dimethyl groups are added via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the tert-butyl group, yielding a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate: Characterized by the presence of a tert-butyl group and a hydroxymethyl group.
This compound: Similar structure but with different substituents on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H25NO3 |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m1/s1 |
InChI Key |
PLCXFFSINOVROL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(C[C@@H](CCN1C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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